Ziftomenib

Description

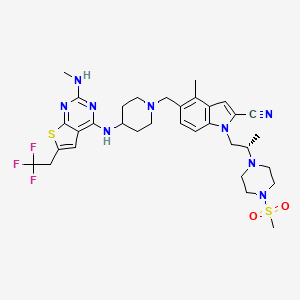

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1-[(2S)-2-(4-methylsulfonylpiperazin-1-yl)propyl]indole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42F3N9O2S2/c1-21(43-11-13-44(14-12-43)49(4,46)47)19-45-25(18-37)15-27-22(2)23(5-6-29(27)45)20-42-9-7-24(8-10-42)39-30-28-16-26(17-33(34,35)36)48-31(28)41-32(38-3)40-30/h5-6,15-16,21,24H,7-14,17,19-20H2,1-4H3,(H2,38,39,40,41)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGALFIXXQOTPY-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=C(N2CC(C)N3CCN(CC3)S(=O)(=O)C)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC(=N5)NC)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1C=C(N2C[C@H](C)N3CCN(CC3)S(=O)(=O)C)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC(=N5)NC)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42F3N9O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134675-36-6 | |

| Record name | Ziftomenib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134675366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziftomenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziftomenib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MOD1F4ENC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ziftomenib Target Validation in KMT2A-Rearranged Leukemia: A Technical Guide

Introduction

Acute leukemias featuring rearrangements of the Lysine Methyltransferase 2A (KMT2A, formerly known as MLL1) gene are aggressive hematological malignancies with historically poor prognoses, particularly in infant and relapsed/refractory adult populations.[1][2] These rearrangements generate oncogenic fusion proteins that drive leukemogenesis by dysregulating gene expression. A critical dependency for the function of these fusion proteins is their interaction with the scaffold protein menin.[3][4] This interaction has emerged as a key therapeutic target.

Ziftomenib (formerly KO-539) is a potent, selective, oral small-molecule inhibitor of the menin-KMT2A interaction.[5][6] This technical guide provides an in-depth overview of the preclinical and clinical data that validates the targeting of the menin-KMT2A interface with this compound as a therapeutic strategy for KMT2A-rearranged (KMT2A-r) leukemia.

Core Mechanism of Action

In KMT2A-r leukemias, the N-terminus of the KMT2A protein is fused to one of over 80 different partner proteins.[6] The resulting fusion protein retains the ability to bind to menin, which is essential for tethering the complex to chromatin at specific gene loci. This aberrant complex drives the sustained expression of key leukemogenic genes, such as HOXA9 and MEIS1, which blocks hematopoietic differentiation and promotes uncontrolled proliferation of leukemia blasts.[5][6]

This compound competitively binds to menin, disrupting its interaction with the KMT2A fusion protein.[3][7] This prevents the recruitment of the oncogenic complex to its target genes, leading to the downregulation of HOXA9 and MEIS1 expression.[5] The ultimate result is a release of the differentiation block, allowing leukemic blasts to mature and undergo apoptosis, thereby exerting a potent anti-leukemic effect.[3][4]

Preclinical Target Validation

Preclinical studies provided the foundational evidence for this compound's therapeutic potential in KMT2A-r leukemia. These investigations demonstrated potent and selective activity both in vitro and in vivo.

In Vitro Activity

This compound showed preferential and potent anti-proliferative effects in human KMT2A-r acute lymphoblastic leukemia (ALL) cell lines compared to KMT2A wild-type lines. The half-maximal inhibitory concentrations (IC50) were in the low nanomolar range for sensitive cells, indicating high potency.[1]

| Cell Line | KMT2A Status | IC50 (nM) |

| HB11;19 | Rearranged | 11.1 |

| SEM | Rearranged | 32.6 |

| KOPN-8 | Rearranged | 49.1 |

| NALM-6 | Wild-Type | 400.8 |

| Data from preclinical studies in KMT2A-r ALL cell lines.[1] |

In Vivo Efficacy

In patient-derived xenograft (PDX) models of infant and pediatric KMT2A-r ALL, this compound monotherapy significantly inhibited leukemia proliferation.[1] Furthermore, its anti-leukemic activity was enhanced when combined with standard chemotherapy agents like vincristine or dexamethasone, suggesting potential for combination therapies.[1] Preclinical models also demonstrated that combining this compound with other targeted agents, such as FLT3 inhibitors or the BCL2 inhibitor venetoclax, can result in synergistic anti-leukemic effects.[4][8]

Clinical Validation in KMT2A-Rearranged AML

This compound has been evaluated in multiple clinical trials, demonstrating significant clinical activity in heavily pretreated patients with relapsed/refractory (R/R) AML, including those with KMT2A rearrangements. The KOMET series of trials (KOMET-001, KOMET-007, KOMET-008) have explored this compound as both a monotherapy and in combination with standard-of-care treatments.[5][7][9]

Monotherapy and Combination Efficacy

In the Phase 1/2 KOMET-001 trial, this compound monotherapy showed clinical activity in R/R KMT2A-r AML. However, a higher incidence of differentiation syndrome was observed in this population, which was thought to be related to a high burden of extramedullary disease.[2] This led to a strategy of pursuing combination therapies to reduce the disease burden and improve outcomes.[2]

The KOMET-007 study is evaluating this compound in combination with standard chemotherapy. In newly diagnosed patients, the combination of this compound (600 mg) with intensive chemotherapy (7+3) has shown high rates of remission.

| Patient Population (KOMET-007) | Treatment | Response-Evaluable Patients (n) | Composite Complete Remission (CRc) Rate | Complete Remission (CR) Rate | MRD Negativity (among responders) |

| Newly Diagnosed KMT2A-r AML | This compound (600 mg) + 7+3 | 27 | 89% | 74% | 88% |

| Data from the KOMET-007 Phase 1a/1b trial.[10] |

These robust and deep responses support the advancement of this compound into Phase 3 registrational trials (KOMET-017) for newly diagnosed KMT2A-r AML in combination with both intensive and non-intensive chemotherapy backbones.[10][11]

Experimental Protocols

This section provides a generalized overview of the key methodologies used in the preclinical validation of this compound.

Cell Viability Assay

-

Principle: To determine the concentration of this compound that inhibits the growth of leukemia cells by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.

-

Methodology:

-

Cell Plating: Seed KMT2A-r and KMT2A-WT leukemia cells in 96-well plates.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate plates for a defined period (e.g., 7 days), as menin inhibitors can have a delayed effect on proliferation.[4]

-

Reagent Addition: Add CellTiter-Glo® reagent to each well.

-

Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.

-

Immunoblotting (Western Blot)

-

Principle: To confirm target engagement by observing changes in downstream protein expression (e.g., HOXA9, MEIS1) following this compound treatment.

-

Methodology:

-

Treatment & Lysis: Treat leukemia cells with this compound or vehicle control for a specified time. Lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate protein lysates by molecular weight using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific for target proteins (e.g., anti-HOXA9, anti-MEIS1) and a loading control (e.g., anti-Actin).

-

Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and add a chemiluminescent substrate to visualize protein bands.

-

Patient-Derived Xenograft (PDX) Models

-

Principle: To evaluate the in vivo anti-leukemic activity of this compound in a model that closely recapitulates human disease.

-

Methodology:

-

Engraftment: Engraft immunodeficient mice (e.g., NSG) with primary human KMT2A-r leukemia cells, typically via intravenous (tail vein) injection.[1]

-

Disease Monitoring: Monitor leukemia engraftment and progression using bioluminescence imaging (if cells are transduced with a luciferase reporter) or by sampling peripheral blood for human CD45+ cells.

-

Randomization & Treatment: Once leukemia is established, randomize mice into treatment cohorts (e.g., vehicle, this compound, this compound + chemotherapy).[1]

-

Dosing: Administer this compound via oral gavage daily, as specified in the study protocol (e.g., 150 mg/kg).[1]

-

Endpoint Analysis: At the end of the study, assess disease burden in hematopoietic tissues such as bone marrow, spleen, and peripheral blood by flow cytometry for human leukemia cells.[1] Overall survival can also be a primary endpoint.

-

Conclusion

The validation of this compound as a targeted therapy for KMT2A-rearranged leukemia is supported by a robust body of preclinical and clinical evidence. Its mechanism of action, which directly targets the foundational menin-KMT2A fusion protein interaction, has been clearly elucidated. Preclinical studies confirmed its potency and selectivity in vitro and its significant anti-leukemic activity in vivo.[1] Clinical trials have translated these findings to patients, demonstrating high rates of deep and durable remissions when this compound is combined with standard chemotherapy in newly diagnosed KMT2A-r AML.[10][12] this compound represents a promising new targeted treatment that addresses a high unmet need for this patient population.[2]

References

- 1. ashpublications.org [ashpublications.org]

- 2. ir.kuraoncology.com [ir.kuraoncology.com]

- 3. youtube.com [youtube.com]

- 4. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Validate User [ashpublications.org]

- 9. ashpublications.org [ashpublications.org]

- 10. kyowakirin.com [kyowakirin.com]

- 11. Kura Oncology Receives $30M Milestone; Total $105M to Date | KURA Stock News [stocktitan.net]

- 12. onclive.com [onclive.com]

The Discovery and Development of Ziftomenib: A Targeted Approach for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a significant unmet medical need, particularly for patient populations with specific genetic alterations such as nucleophosmin 1 (NPM1) mutations and lysine methyltransferase 2A (KMT2A) rearrangements. Ziftomenib (KO-539) has emerged as a promising, potent, and selective oral inhibitor of the menin-KMT2A/MLL interaction, a critical dependency for the survival of these AML subtypes. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, culminating in its establishment as a pivotal therapeutic agent for genetically defined AML. We will delve into its mechanism of action, key experimental data from preclinical and clinical studies, and the methodologies employed in its evaluation.

Introduction: Targeting the Menin-KMT2A/MLL Interaction in AML

The protein menin, encoded by the MEN1 gene, acts as a scaffold protein that plays a crucial role in regulating gene transcription. In certain subtypes of AML, particularly those with NPM1 mutations or KMT2A (formerly MLL) gene rearrangements, the interaction between menin and the KMT2A/MLL protein is essential for the leukemogenic program. This interaction tethers the KMT2A/MLL complex to chromatin, leading to the aberrant expression of key target genes, including the HOXA gene cluster and MEIS1.[1][2] This dysregulation of gene expression results in a block in myeloid differentiation and uncontrolled proliferation of leukemic blasts.[3][4]

The discovery that disrupting the menin-KMT2A/MLL interaction could reverse this oncogenic signaling pathway provided a strong rationale for the development of targeted inhibitors.[2] this compound was developed to specifically bind to the MLL-binding pocket of menin, thereby evicting the KMT2A/MLL fusion proteins from chromatin and restoring normal gene expression, ultimately leading to differentiation and apoptosis of the leukemic cells.[3][4]

Preclinical Discovery and Characterization

The development of this compound and other menin inhibitors was facilitated by high-throughput screening assays designed to identify small molecules that could disrupt the menin-MLL protein-protein interaction.

Experimental Protocols: Key Preclinical Assays

2.1.1. Menin-MLL Interaction Assays

-

Fluorescence Polarization (FP) Assay : This biochemical assay is a primary screening method to identify inhibitors of the menin-MLL interaction. A fluorescein-labeled peptide derived from the MLL protein (e.g., MBM1) is incubated with purified menin protein. In the absence of an inhibitor, the large menin-MLL peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor successfully competes with the MLL peptide for binding to menin, the smaller, unbound MLL peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal. The IC50 value, the concentration of the inhibitor required to reduce the signal by 50%, is a measure of its potency.[5]

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay : This secondary screening assay provides a sensitive and robust method to confirm the inhibitory activity of compounds identified in the primary screen. The assay typically uses a biotinylated MLL peptide and a GST-tagged menin protein. A europium cryptate-labeled anti-GST antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When menin and the MLL peptide interact, the europium and APC are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction disrupt this proximity, leading to a decrease in the HTRF signal.

2.1.2. Cell-Based Assays

-

Cell Viability and Proliferation Assays (e.g., CellTiter-Glo®, MTT) : These assays are used to determine the effect of this compound on the growth and survival of AML cell lines. Cells are seeded in multi-well plates and treated with a range of this compound concentrations. After a defined incubation period (typically 3-7 days), a reagent is added that measures the number of viable cells, often based on quantifying ATP levels (CellTiter-Glo®) or metabolic activity (MTT). The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curves. For this compound, which induces differentiation, longer incubation times are often necessary to observe a significant anti-proliferative effect.[5]

-

Immunoblotting (Western Blot) : This technique is used to assess the effect of this compound on the protein levels of key downstream targets of the menin-KMT2A/MLL pathway, such as HOXA9 and MEIS1. AML cells are treated with this compound, and cell lysates are then prepared. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the proteins of interest. A decrease in the levels of HOXA9 and MEIS1 protein following this compound treatment provides evidence of on-target activity.[4]

-

Flow Cytometry for Differentiation Markers : To assess the ability of this compound to induce myeloid differentiation, flow cytometry is used to measure the expression of cell surface markers, such as CD11b. AML cells are treated with this compound and then stained with fluorescently labeled antibodies against CD11b. An increase in the percentage of CD11b-positive cells indicates that the leukemic blasts are differentiating into more mature myeloid cells.[4]

2.1.3. In Vivo Models

-

Patient-Derived Xenograft (PDX) Models : To evaluate the in vivo efficacy of this compound, PDX models are established by engrafting primary human AML cells into immunodeficient mice (e.g., NSG mice). Once the leukemia is established, the mice are treated with this compound or a vehicle control. The anti-leukemic activity is assessed by monitoring the percentage of human AML cells (hCD45+) in the peripheral blood, bone marrow, and spleen of the mice over time. Survival studies are also conducted to determine if this compound treatment prolongs the lifespan of the animals.[6]

Preclinical Efficacy of this compound

This compound has demonstrated potent and selective anti-leukemic activity in preclinical models of AML with KMT2A rearrangements or NPM1 mutations.

Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | Genotype | IC50 (nM) | Citation(s) |

| MOLM-13 | KMT2A-MLLT3 | <25 | [5] |

| MV4-11 | KMT2A-MLLT3 | <25 | [5] |

| OCI-AML2 | KMT2A-MLLT3 | <25 | [5] |

| OCI-AML3 | NPM1 mutation | <25 | [5] |

In these cell lines, this compound treatment led to a dose-dependent inhibition of cell proliferation.[5] This anti-leukemic activity was accompanied by the downregulation of key target genes such as HOXA9 and MEIS1 and the induction of myeloid differentiation, as evidenced by increased expression of CD11b.[4][5]

In vivo studies using PDX models of both KMT2A-rearranged and NPM1-mutant AML, this compound monotherapy resulted in significant anti-leukemic effects, including reduced tumor burden and prolonged survival.[6]

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in animal models were crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties and for guiding dose selection for clinical trials.

Clinical Development of this compound: The KOMET Trials

The clinical development of this compound has been primarily driven by the KOMET (Kura Oncology Menin Inhibitor Trial) series of studies.

KOMET-001: A Pivotal Phase 1/2 Study

The KOMET-001 trial is a multicenter, open-label, Phase 1/2 study designed to evaluate the safety, tolerability, pharmacokinetics, and anti-leukemic activity of this compound in patients with relapsed or refractory AML.[7]

3.1.1. Study Design and Endpoints

-

Phase 1a (Dose Escalation) : This part of the study enrolled patients with relapsed/refractory AML (all molecular subtypes) to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of this compound. Patients received escalating doses of this compound orally once daily in 28-day cycles.[7]

-

Phase 1b (Dose Validation and Expansion) : This phase focused on patients with NPM1 mutations or KMT2A rearrangements and further evaluated the safety and efficacy of selected doses to confirm the RP2D.[7]

-

Phase 2 (Pivotal Cohort) : This registration-directed phase enrolled a larger cohort of patients with relapsed/refractory NPM1-mutant AML to further assess the efficacy and safety of this compound at the RP2D.[8]

-

Primary Endpoints : The primary endpoints of the Phase 1 portion were to determine the MTD and RP2D. For the Phase 2 portion, the primary endpoint was the rate of complete remission (CR) plus complete remission with partial hematologic recovery (CRh).[8]

-

Secondary Endpoints : Key secondary endpoints included overall response rate (ORR), duration of response (DoR), overall survival (OS), and safety.[8]

3.1.2. Clinical Efficacy

This compound has demonstrated promising clinical activity in heavily pretreated patients with relapsed or refractory AML, particularly in those with NPM1 mutations. The recommended Phase 2 dose was established at 600 mg once daily.[7]

Table 2: Efficacy of this compound in Relapsed/Refractory NPM1-mutant AML (KOMET-001 Phase 1b/2)

| Efficacy Endpoint | Value | Citation(s) |

| CR/CRh Rate | 23% | [8] |

| Complete Remission (CR) Rate | 35% (at 600 mg in a cohort of 20 patients) | [7] |

| Overall Response Rate (ORR) | 45% (at 600 mg in a cohort of 20 patients) | [9] |

| Median Duration of CRc | 8.2 months | [9] |

| MRD Negativity in CRc Responders | 67% | [8] |

| Median Overall Survival (Responders) | Not reached (at time of analysis) | [9] |

| Median Overall Survival (Non-responders) | 3.5 months | [9] |

Responses to this compound were observed to be deep and durable, with a significant proportion of responding patients achieving minimal residual disease (MRD) negativity.[8][9]

3.1.3. Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The most common treatment-emergent adverse events (TEAEs) are summarized in the table below.

Table 3: Common Treatment-Emergent Adverse Events (≥ Grade 3) in the KOMET-001 Phase 1 Study

| Adverse Event | Incidence (%) | Citation(s) |

| Anemia | 24% | [7] |

| Febrile Neutropenia | 22% | [7] |

| Pneumonia | 19% | [7] |

| Differentiation Syndrome | 15% | [7] |

| Thrombocytopenia | 13% | [7] |

| Sepsis | 12% | [7] |

A notable adverse event associated with menin inhibitors is differentiation syndrome (DS), which is an on-target effect resulting from the differentiation of leukemic blasts. In the KOMET-001 trial, DS was observed but was generally manageable with standard treatment protocols.[7]

Ongoing and Future Clinical Development

The promising results from the KOMET-001 trial have led to further investigation of this compound in various settings. The KOMET-007 trial is evaluating this compound in combination with standard-of-care chemotherapies in both newly diagnosed and relapsed/refractory AML with NPM1 mutations or KMT2A rearrangements.[10] Additionally, the potential of this compound is being explored in other malignancies, such as gastrointestinal stromal tumors (GIST), in combination with other targeted agents.[11][12]

Pharmacokinetics of this compound in Humans

A dedicated Phase 1 study in healthy male participants characterized the absorption, metabolism, and excretion of this compound.

Table 4: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Citation(s) |

| Median Time to Maximum Concentration (tmax) | 3.5 hours | [13] |

| Elimination Half-life (t1/2) | 61.5 hours | [13] |

| Absolute Bioavailability | 12.9% | [13] |

| Primary Route of Excretion | Feces (89.7% as unchanged drug) | [13] |

| Metabolism | Limited, primarily via oxidation, N-demethylation, and N-dealkylation | [13] |

The pharmacokinetic profile of this compound supports once-daily oral dosing. The drug is rapidly absorbed and has a long elimination half-life. Metabolism is limited, with the majority of the drug excreted unchanged in the feces.[13]

Mechanisms of Resistance

As with other targeted therapies, resistance to menin inhibitors can develop. The primary mechanism of acquired resistance to menin inhibitors involves the emergence of mutations in the MEN1 gene. These mutations can interfere with the binding of the drug to the menin protein, thereby reducing its efficacy.[14][15] However, the frequency of resistance mutations with this compound appears to be low.[16][17] Studies have shown that this compound retains activity against some of the common menin gatekeeper mutations that confer resistance to other menin inhibitors.[16][18] Non-genetic mechanisms of resistance are also being investigated.[14] Combination therapies are a key strategy being explored to overcome or prevent the development of resistance.[10][14]

Visualizing the this compound Story

Signaling Pathway and Mechanism of Action

Caption: this compound's mechanism of action in AML.

This compound Discovery and Development Workflow

Caption: Workflow of this compound's discovery and clinical development.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of AML, offering a novel and effective treatment option for patients with NPM1 mutations and KMT2A rearrangements. Its development from a rational drug discovery program to a promising clinical agent highlights the power of targeting fundamental oncogenic dependencies. The robust clinical data from the KOMET-001 trial have established this compound as a key player in the management of relapsed/refractory AML.

Future research will continue to focus on expanding the clinical utility of this compound. Ongoing studies are evaluating its efficacy in combination with standard-of-care therapies in both the frontline and relapsed/refractory settings. A deeper understanding of the mechanisms of resistance will be crucial for developing strategies to overcome it and to further improve patient outcomes. The story of this compound is a testament to the progress in precision oncology and provides a strong foundation for the continued development of targeted therapies for AML and other malignancies.

References

- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Kura Oncology Reports Positive Preliminary this compound Combination Data in Acute Myeloid Leukemia | Kura Oncology, Inc. [ir.kuraoncology.com]

- 4. Paper: The Clinical Menin Inhibitor this compound and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]

- 5. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PB1761: PRECLINICAL EVALUATION OF THE MENIN INHIBITOR this compound IN PRIMARY AML SPECIMENS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Final Landmark Clinical Trial Data Demonstrates Deep, Durable Responses to Menin Inhibition in Acute Leukemia Patients - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]

- 9. library.ehaweb.org [library.ehaweb.org]

- 10. The role of menin inhibitors in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. ascopubs.org [ascopubs.org]

- 13. Pharmacokinetics and ADME Characterization After Oral and Intravenous Administration of [14C]-Ziftomenib in Healthy Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. targetedonc.com [targetedonc.com]

- 18. kuraoncology.com [kuraoncology.com]

An In-depth Technical Guide to the In-Vitro Pharmacodynamics of Ziftomenib in Leukemia Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ziftomenib (KO-539) is a potent, selective, and orally bioavailable small-molecule inhibitor of the protein-protein interaction (PPI) between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).[1][2] This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with nucleophosmin 1 (NPM1) mutations or KMT2A rearrangements (KMT2A-r).[3][4] this compound disrupts a key transcriptional program responsible for maintaining the undifferentiated, proliferative state of leukemia cells.[3][4] This document provides a detailed overview of the in-vitro pharmacodynamics of this compound, summarizing key quantitative data, experimental protocols, and the underlying molecular pathways.

Core Mechanism of Action: Disrupting the Menin-KMT2A Axis

In both KMT2A-rearranged and NPM1-mutant AML, the menin-KMT2A protein complex is essential for the aberrant expression of a leukemogenic gene program.[2][4] This complex binds to the promoters of key target genes, including the HOX gene clusters (especially HOXA9) and their cofactor MEIS1.[4][5] The persistent upregulation of these transcription factors blocks myeloid differentiation and promotes uncontrolled cell proliferation, which are hallmarks of acute leukemia.[4][6]

This compound acts by binding directly to menin, occupying the pocket where KMT2A would normally bind. This targeted disruption prevents the formation of the functional menin-KMT2A complex on chromatin, leading to the downregulation of the HOX/MEIS1 transcriptional program.[4][5] Consequently, the leukemic cells lose their self-renewal capacity, exit the cell cycle, and undergo terminal differentiation and/or apoptosis.[3][4][5]

Caption: this compound disrupts the Menin-KMT2A interaction, inhibiting leukemogenic gene expression.

Pharmacodynamic Effects in In-Vitro Leukemia Models

This compound demonstrates potent and selective anti-leukemic activity in cell lines harboring NPM1 mutations or KMT2A rearrangements. Its effects are characterized by potent anti-proliferative activity, induction of myeloid differentiation, downregulation of key oncogenes, and eventual apoptosis.

Anti-Proliferative Activity

This compound potently inhibits the proliferation of susceptible AML cell lines in a dose-dependent manner. This effect is highly selective; cell lines without NPM1 mutations or KMT2A rearrangements are largely unaffected, demonstrating the targeted nature of the drug.[3]

Table 1: Anti-Proliferative Activity (IC₅₀) of this compound in AML Cell Lines (7-Day Treatment)

| Cell Line | Genotype | IC₅₀ (nM) | Reference |

|---|---|---|---|

| MOLM13 | KMT2A-r, FLT3-ITD | < 25 | [3] |

| MV4-11 | KMT2A-r, FLT3-ITD | < 25 | [3] |

| OCI-AML2 | KMT2A-r | < 25 | [3] |

| OCI-AML3 | NPM1-mutant | < 25 | [3] |

| HL-60 | NPM1-wt, KMT2A-wt | > 2,500 | [3] |

| NB4 | NPM1-wt, KMT2A-wt | > 2,500 |[3] |

Induction of Myeloid Differentiation

A primary pharmacodynamic effect of this compound is the reversal of the differentiation block in AML cells. Treatment leads to a significant upregulation of cell surface markers associated with mature myeloid cells, such as CD11b and CD14.[3][5] This indicates that the leukemic blasts are being induced to terminally differentiate.

Table 2: Induction of Differentiation Marker CD11b by this compound

| Cell Line | Treatment | % CD11b Positive Cells | Reference |

|---|---|---|---|

| MOLM13 | This compound (150 nM, 5 days) | Significant Increase vs. DMSO | [7] |

| MV4-11 | This compound (150 nM, 5 days) | Significant Increase vs. DMSO | [7] |

| OCI-AML3 | this compound (150 nM, 5 days) | Significant Increase vs. DMSO |[7] |

Modulation of Gene Expression

Consistent with its mechanism of action, this compound treatment leads to the rapid transcriptional repression of the Menin-KMT2A target genes. RNA sequencing analysis of treated cells reveals a uniform downregulation of genes critical for leukemic self-renewal, including MEIS1, PBX3, FLT3, and BCL2.[3]

Table 3: Downregulation of Leukemogenic Genes by this compound (150 nM)

| Gene | Cell Line (Treatment Duration) | Log₂ Fold Change (vs. DMSO) | Reference |

|---|---|---|---|

| MEIS1 | OCI-AML3 (4 days) | Downregulated | [3] |

| MOLM13 (4 days) | Downregulated | [3] | |

| MV4-11 (3 days) | Downregulated | [3] | |

| PBX3 | OCI-AML3 (4 days) | Downregulated | [3] |

| MOLM13 (4 days) | Downregulated | [3] | |

| MV4-11 (3 days) | Downregulated | [3] | |

| FLT3 | OCI-AML3 (4 days) | Downregulated | [3] |

| MOLM13 (4 days) | Downregulated | [3] | |

| MV4-11 (3 days) | Downregulated | [3] | |

| BCL2 | OCI-AML3 (4 days) | Downregulated | [3] |

| MOLM13 (4 days) | Downregulated | [3] |

| | MV4-11 (3 days) | Downregulated |[3] |

Induction of Apoptosis

The combined effects of cell cycle arrest, differentiation, and downregulation of pro-survival genes like BCL2 ultimately lead to apoptosis in this compound-treated leukemia cells.[5][7] Studies have shown that this compound synergizes with the BCL2 inhibitor venetoclax, suggesting that this compound-induced apoptotic priming may contribute to its synergistic effects.[3][7]

Table 4: Apoptosis Induction by this compound

| Cell Line | Assay | Observation | Reference |

|---|---|---|---|

| MOLM13 | Annexin V Staining | Increased apoptosis with treatment | [7] |

| OCI-AML3 | Annexin V Staining | Increased apoptosis with treatment | [7] |

| MV4-11 | To-Pro-3 Iodide Staining | Increased percentage of non-viable cells | [5] |

| Patient-Derived Cells | To-Pro-3 Iodide Staining | Increased loss of viability |[8] |

Detailed Experimental Protocols & Workflows

The following sections describe standardized methodologies used to evaluate the in-vitro pharmacodynamics of this compound.

Cell Viability and Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Methodology:

-

Cell Plating: AML cell lines (e.g., MOLM13, MV4-11, OCI-AML3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Plates are incubated for a period of 7 days under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to the DMSO control. Dose-response curves are generated, and IC₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.[3]

-

Caption: Workflow for determining this compound's anti-proliferative IC₅₀.

Flow Cytometry for Differentiation Markers

This protocol quantifies the induction of myeloid differentiation following drug treatment.

-

Methodology:

-

Cell Culture and Treatment: AML cells are cultured in 6-well plates and treated with this compound (e.g., 150 nM) or DMSO for 5 days.[7]

-

Cell Harvesting: Cells are harvested, washed with PBS containing 2% FBS (FACS buffer), and counted.

-

Antibody Staining: Cells are incubated with a fluorochrome-conjugated antibody against a differentiation marker (e.g., PE-conjugated anti-human CD11b) for 30 minutes at 4°C in the dark. An isotype control is used to account for non-specific binding.

-

Washing: Cells are washed twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Samples are analyzed on a flow cytometer (e.g., BD FACSCanto™ II). At least 10,000 events are acquired for each sample.

-

Data Analysis: The percentage of CD11b-positive cells is determined using analysis software (e.g., FlowJo™) by gating on the live cell population and comparing it to the isotype control.

-

Caption: Workflow for assessing myeloid differentiation via flow cytometry.

Apoptosis Assay (Annexin V/PI Staining)

This protocol measures the extent of apoptosis and necrosis induced by this compound.

-

Methodology:

-

Cell Treatment: Cells are treated with the desired concentrations of this compound for a specified time (e.g., 96 hours).

-

Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

-

Incubation: Cells are incubated for 15 minutes at room temperature in the dark.

-

Analysis: Samples are analyzed immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Caption: Workflow for measuring apoptosis using Annexin V/PI staining.

RNA Sequencing for Gene Expression Analysis

This protocol provides a global view of the transcriptional changes induced by this compound.

-

Methodology:

-

Cell Treatment and Lysis: AML cells are treated with this compound (e.g., 150 nM) or DMSO for 3-4 days.[3] Cells are then harvested and lysed.

-

RNA Extraction: Total RNA is extracted using a commercial kit (e.g., Qiagen RNeasy Kit) and its quality and quantity are assessed (e.g., via Agilent Bioanalyzer).

-

Library Preparation: An mRNA-sequencing library is prepared, which typically involves poly(A) selection, RNA fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: The prepared library is sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment compared to the DMSO control. Volcano plots are often used for visualization.[3][7]

-

References

- 1. ashpublications.org [ashpublications.org]

- 2. kuraoncology.com [kuraoncology.com]

- 3. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. kuraoncology.com [kuraoncology.com]

- 8. Activity of menin inhibitor this compound (KO-539) as monotherapy or in combinations against AML cells with MLL1 rearrangement or mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]

Ziftomenib's Impact on HOXA9 and MEIS1 Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ziftomenib (KO-539) is a potent and selective oral small-molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction, a critical dependency in specific subtypes of acute myeloid leukemia (AML).[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its effects on the expression of the key oncogenes HOXA9 and MEIS1. In AML with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations (NPM1m), the menin-KMT2A complex is essential for maintaining a leukemogenic gene expression program, prominently featuring the upregulation of HOXA9 and MEIS1.[4][5][6] this compound treatment disrupts this complex, leading to the downregulation of these critical genes, inducing differentiation of leukemic blasts, and demonstrating significant anti-leukemic activity.[4][7][8] This guide will detail the underlying molecular pathways, present quantitative data from preclinical and clinical studies, and outline the experimental methodologies used to elucidate these effects.

The Menin-KMT2A Interaction: A Key Dependency in AML

In normal hematopoiesis, the KMT2A protein, a histone methyltransferase, plays a crucial role in regulating gene transcription.[2] However, in KMT2A-r AML, chromosomal translocations result in fusion proteins that retain the N-terminal portion of KMT2A, which binds to menin, but lack the C-terminal SET domain responsible for histone methylation.[9] These fusion proteins recruit other factors, such as DOT1L, to aberrantly activate the transcription of target genes, including the HOXA gene cluster and MEIS1.[5][9]

Similarly, in NPM1-mutated AML, the mutated NPM1 protein (NPM1c) relies on the interaction between wild-type KMT2A and menin to drive the expression of the same leukemogenic genes.[4][10] The aberrant cytoplasmic localization of NPM1c contributes to this dysregulation.[11] The consistent upregulation of HOXA9 and MEIS1 in both KMT2A-r and NPM1m AML subtypes highlights this pathway as a critical therapeutic target.[4][5][6][12]

Signaling Pathway of Menin-KMT2A Mediated Gene Expression

Caption: The Menin-KMT2A signaling pathway in AML.

This compound's Mechanism of Action: Disrupting the Oncogenic Complex

This compound acts by directly binding to menin, preventing its interaction with KMT2A (or KMT2A fusion proteins).[1][8] This disruption is a key event that leads to the collapse of the leukemogenic transcriptional program. By inhibiting the formation of the Menin-KMT2A complex, this compound prevents its recruitment to the promoter regions of target genes like HOXA9 and MEIS1.[7] This, in turn, leads to a significant downregulation of their expression, which is a primary driver of the anti-leukemic effects of the drug.[3][8]

Mechanism of this compound Action

Caption: this compound disrupts the Menin-KMT2A interaction.

Quantitative Effects of this compound on Gene Expression and Cell Viability

Preclinical studies have demonstrated the potent and selective activity of this compound in AML cell lines with KMT2A rearrangements or NPM1 mutations. This is reflected in the low nanomolar concentrations required to inhibit cell growth and the significant downregulation of key target genes.

Table 1: In Vitro Activity of this compound in AML Cell Lines

| Cell Line | Genotype | IC50 (nM) | Effect on HOXA9 Expression | Effect on MEIS1 Expression | Reference |

| MOLM13 | KMT2A-MLLT3 | <25 | Downregulation | Downregulation | [13] |

| MV4;11 | KMT2A-AFF1 | <25 | Downregulation | Downregulation | [13] |

| OCI-AML3 | NPM1m | <25 | Downregulation | Downregulation | [13][14] |

Note: IC50 values are for 7-day treatment.

Clinical data from the KOMET-001 trial further corroborates the mechanism of action observed in preclinical models, with this compound demonstrating meaningful clinical activity in heavily pretreated patients with relapsed/refractory NPM1-mutant AML.

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory NPM1-mutant AML (KOMET-001 Phase 2)

| Efficacy Endpoint | Result | 95% Confidence Interval | Reference |

| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | 22% | 14% - 32% | [15][16] |

| Overall Response Rate (ORR) | 33% | 23% - 43% | [16] |

| Median Overall Survival (OS) | 6.6 months | 3.6 - 8.6 months | [16] |

Experimental Protocols for Assessing this compound's Effects

The elucidation of this compound's mechanism of action has relied on a suite of molecular and cellular biology techniques. Below are outlines of the key experimental protocols.

Cell Viability and Apoptosis Assays

-

Objective: To determine the effect of this compound on the proliferation and survival of AML cells.

-

Methodology:

-

AML cell lines (e.g., MOLM13, OCI-AML3) are cultured in appropriate media.

-

Cells are treated with a range of this compound concentrations for a specified duration (e.g., 4-7 days).

-

Cell viability is assessed using assays such as ATP-based luminescence (e.g., CellTiter-Glo®) or colorimetric assays (e.g., MTT).

-

Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.

-

IC50 values are calculated from dose-response curves.

-

Gene Expression Analysis (RT-qPCR and RNA-seq)

-

Objective: To quantify the changes in HOXA9, MEIS1, and other target gene expression following this compound treatment.

-

Methodology:

-

AML cells are treated with this compound or a vehicle control.

-

Total RNA is extracted from the cells.

-

For RT-qPCR, RNA is reverse-transcribed to cDNA, and quantitative PCR is performed using primers specific for target genes (HOXA9, MEIS1, etc.) and a housekeeping gene for normalization.

-

For RNA-seq, RNA libraries are prepared and sequenced. The resulting data is aligned to a reference genome, and differential gene expression analysis is performed to identify global changes in the transcriptome.

-

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for analyzing gene expression changes.

Protein Expression Analysis (Western Blotting and Mass Cytometry)

-

Objective: To determine the effect of this compound on the protein levels of Menin, HOXA9, MEIS1, and other relevant proteins.

-

Methodology:

-

AML cells are treated with this compound.

-

Cell lysates are prepared, and protein concentration is determined.

-

For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against target proteins.

-

For mass cytometry (CyTOF), cells are stained with a panel of metal-conjugated antibodies, and protein expression is quantified at the single-cell level.[8]

-

Cell Differentiation Assays

-

Objective: To assess the induction of myeloid differentiation in AML cells following this compound treatment.

-

Methodology:

-

AML cells are treated with this compound for an extended period (e.g., 7 days).

-

Morphological changes consistent with differentiation (e.g., nuclear lobulation, decreased nuclear-to-cytoplasmic ratio) are assessed by cytological staining (e.g., Wright-Giemsa).

-

The expression of myeloid differentiation markers (e.g., CD11b, CD14) is quantified by flow cytometry.[8][13]

-

Conclusion and Future Directions

This compound represents a promising targeted therapy for AML subtypes dependent on the menin-KMT2A interaction. Its mechanism of action, centered on the disruption of this complex and the subsequent downregulation of HOXA9 and MEIS1, is well-supported by preclinical and clinical data.[4][6][7] The induction of differentiation in leukemic blasts provides a clear rationale for its clinical efficacy.[17]

Future research will likely focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-leukemic agents to enhance efficacy and overcome potential resistance mechanisms.[4][13]

-

Resistance Mechanisms: Elucidating the molecular basis of primary and acquired resistance to this compound to develop strategies to circumvent it.

-

Biomarker Development: Identifying predictive biomarkers beyond KMT2A rearrangements and NPM1 mutations to better select patients who are most likely to respond to this compound.

-

Expansion to Other Malignancies: Exploring the therapeutic potential of menin inhibition in other cancers where the menin-KMT2A axis may play an oncogenic role.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ir.kuraoncology.com [ir.kuraoncology.com]

- 4. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into KMT2A rearrangements in acute myeloid leukemia: from molecular characteristics to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mutated NPM1 in combination with overexpression of Meis1 or Hoxa9 is not sufficient to induce acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Developments and Evolving Therapeutic Strategies in KMT2A ‐Rearranged Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. app.scientifiq.ai [app.scientifiq.ai]

- 14. ashpublications.org [ashpublications.org]

- 15. KURA ONCOLOGY AND KYOWA KIRIN ANNOUNCE PUBLICATION OF PIVOTAL this compound DATA IN RELAPSED/REFRACTORY NPM1 MUTATED AML IN THE JOURNAL OF CLINICAL ONCOLOGY - Kyowa Kirin US [kkna.kyowakirin.com]

- 16. targetedonc.com [targetedonc.com]

- 17. google.com [google.com]

Ziftomenib's Impact on Hematopoietic Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziftomenib (KO-539) is a potent, orally bioavailable small-molecule inhibitor of the protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1). This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with nucleophosmin 1 (NPM1) mutations or KMT2A gene rearrangements.[1][2][3][4] By disrupting the menin-KMT2A/MLL complex, this compound aims to reverse the aberrant gene expression program that maintains the leukemic state, leading to differentiation and apoptosis of cancer cells.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on both normal and leukemic hematopoietic stem cells (HSCs), and detailed experimental protocols for its investigation.

Mechanism of Action: Targeting a Key Leukemogenic Axis

This compound's therapeutic rationale is rooted in the specific biology of NPM1-mutant and KMT2A-rearranged AML. In these leukemias, the menin-KMT2A complex is essential for the upregulation of key downstream target genes, such as HOXA9 and MEIS1, which are critical for maintaining a self-renewing, undifferentiated state in hematopoietic progenitors.[1][2] this compound binds to a pocket in menin, preventing its interaction with KMT2A and disrupting the leukemogenic transcriptional machinery. This leads to the downregulation of HOXA9 and MEIS1, releasing the block on differentiation and promoting the maturation of leukemic blasts.[1][2]

Impact on Hematopoietic Stem Cells

A crucial aspect of any targeted cancer therapy is its therapeutic window—the ability to eliminate malignant cells while sparing their normal counterparts. Preclinical evidence suggests that this compound possesses a favorable safety profile with respect to normal hematopoietic stem cells.

Effects on Normal Hematopoietic Stem and Progenitor Cells (HSPCs)

While the menin-KMT2A interaction is critical for leukemogenesis in specific contexts, its role in normal hematopoiesis appears to be more nuanced. Studies on menin's function in normal hematopoiesis indicate that while it is important for the response of HSCs to stress, such as during transplantation, steady-state hematopoiesis is largely preserved in its absence. This suggests that the dependency on the menin-KMT2A interaction is significantly higher in leukemic cells than in normal HSCs.

Preclinical studies with this compound and other menin inhibitors have supported this hypothesis. For instance, a study investigating the combination of this compound and the XPO1 inhibitor selinexor found that this combination was not toxic to normal CD34+ human hematopoietic progenitor stem cells in colony formation assays.[1][5][6][7][8]

Furthermore, preclinical studies with the menin inhibitor MI-3454, which shares the same mechanism of action as this compound, have shown that it is well-tolerated in mice and does not impair normal hematopoiesis.[9][10][11][12] These findings provide a strong rationale for the selective anti-leukemic activity of this compound with a reduced impact on normal hematopoietic function.

Effects on Leukemic Stem Cells (LSCs)

In contrast to its effects on normal HSCs, this compound has shown potent activity against leukemic stem cells (LSCs) in preclinical models of NPM1-mutant and KMT2A-rearranged AML. By disrupting the menin-KMT2A interaction, this compound effectively targets the self-renewal capacity of LSCs, which are thought to be a key driver of relapse in AML.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and other relevant menin inhibitors.

Table 1: Preclinical Activity of this compound and a Mechanistically Similar Menin Inhibitor (MI-3454)

| Compound | Assay | Cell Type | Result | Citation |

| This compound (in combination with Selinexor) | Colony Formation Assay | Normal Human CD34+ HSPCs | Not toxic to normal CD34+ cells | [1][5][6][7][8] |

| MI-3454 | In vivo mouse studies | Normal C57BL/6 mice | Well-tolerated, did not impair normal hematopoiesis | [9][10][11][12] |

| MI-3454 | Flow Cytometry | Mouse Bone Marrow | Preserved the number of hematopoietic stem and progenitor cells | [10] |

| MI-3454 | Cell Viability Assay (GI50) | MLL-rearranged leukemic cell lines | 7 to 27 nM | [9] |

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory AML (KOMET-001 Trial)

| Patient Population | Endpoint | Result | Citation |

| NPM1-mutant AML | Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 23% | [3] |

| NPM1-mutant AML | Overall Response Rate (ORR) | 33% | [3] |

| NPM1-mutant or KMT2A-rearranged AML (600 mg dose) | CR + CRh | 25% | [14] |

| NPM1-mutant AML (600 mg dose) | CR | 35% | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of this compound on hematopoietic stem cells.

Colony-Forming Unit (CFU) Assay

The CFU assay is a gold-standard in vitro method to assess the functional capacity of hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells.

Objective: To determine the effect of this compound on the viability and differentiation potential of normal hematopoietic progenitor cells.

Materials:

-

Human bone marrow or cord blood-derived CD34+ cells.

-

MethoCult™ medium (e.g., H4434 Classic, STEMCELL Technologies).

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

Iscove's MDM with 2% FBS.

-

Sterile 35 mm culture dishes.

-

Incubator (37°C, 5% CO2, >95% humidity).

Procedure:

-

Thaw cryopreserved CD34+ cells and wash with Iscove's MDM containing 2% FBS.

-

Perform a viable cell count using trypan blue exclusion.

-

Prepare a dilution series of this compound in Iscove's MDM.

-

Add the appropriate volume of this compound solution or vehicle control (DMSO) to the MethoCult™ medium.

-

Add the cell suspension to the MethoCult™ medium to achieve a final cell concentration of 1 x 10^4 cells/mL.

-

Vortex the cell-MethoCult™ mixture thoroughly.

-

Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.

-

Gently rotate the dishes to ensure even distribution of the medium.

-

Incubate the dishes at 37°C, 5% CO2, and >95% humidity for 14 days.

-

After 14 days, score the colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.

-

Express the results as the number of colonies per number of cells plated, and calculate the IC50 value for this compound if a dose-response is observed.[15][16][17][18][19]

Flow Cytometry for Hematopoietic Stem and Progenitor Cell Analysis

Flow cytometry is used to identify and quantify specific populations of hematopoietic stem and progenitor cells based on the expression of cell surface markers.

Objective: To assess the impact of this compound on the frequency and phenotype of different hematopoietic stem and progenitor cell populations.

Materials:

-

Mouse bone marrow cells or human CD34+ cells treated with this compound or vehicle control.

-

Fluorescently conjugated antibodies against hematopoietic stem and progenitor cell markers (e.g., for mouse: Lineage cocktail, c-Kit, Sca-1, CD34, Flt3, CD150, CD48; for human: CD34, CD38, CD45RA, CD90, CD49f).

-

Flow cytometer buffer (e.g., PBS with 2% FBS).

-

Flow cytometer.

Procedure:

-

Harvest cells after in vitro or in vivo treatment with this compound.

-

Perform a viable cell count.

-

Resuspend the cells in flow cytometer buffer at a concentration of 1 x 10^7 cells/mL.

-

Add the antibody cocktail to the cell suspension and incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with flow cytometer buffer.

-

Resuspend the cells in an appropriate volume of flow cytometer buffer for analysis.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo) to quantify the different cell populations (e.g., mouse LSK cells: Lin-Sca-1+c-Kit+; human HSCs: CD34+CD38-).[20][21][22]

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound inhibits the interaction between Menin and KMT2A (MLL) in the nucleus.

Experimental Workflow for CFU Assay

Caption: Workflow for assessing this compound's effect on hematopoietic progenitors using the CFU assay.

Logical Relationship of Menin's Role in Normal vs. Leukemic Hematopoiesis

References

- 1. ashpublications.org [ashpublications.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. onclive.com [onclive.com]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Combined Use of this compound and Selinexor Is Effective in NPM1 Mutant Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]

- 8. Paper: The Clinical Menin Inhibitor this compound and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]

- 9. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]

- 11. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PB1761: PRECLINICAL EVALUATION OF THE MENIN INHIBITOR this compound IN PRIMARY AML SPECIMENS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CFU-GM assay for evaluation of drug myelotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dls.com [dls.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. cdn.stemcell.com [cdn.stemcell.com]

- 20. Consensus protocol for the flow cytometric immunophenotyping of hematopoietic malignancies. Working Group on Flow Cytometry and Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ziftomenib In Vitro Assays in AML Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ziftomenib (KO-539) is a potent, orally bioavailable small-molecule inhibitor of the protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).[1][2] This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with mutations in the nucleophosmin 1 (NPM1) gene or rearrangements of the KMT2A gene.[3][4] By disrupting the menin-KMT2A/MLL complex, this compound leads to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in susceptible AML cells.[5][6]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in relevant AML cell lines.

Mechanism of Action: this compound Signaling Pathway

This compound selectively targets the menin-KMT2A/MLL interaction. In AML with KMT2A rearrangements or NPM1 mutations, this complex is aberrantly recruited to chromatin, where it maintains the expression of genes like HOXA9 and MEIS1. These genes are crucial for hematopoietic self-renewal and their overexpression blocks myeloid differentiation, leading to the accumulation of leukemic blasts. This compound binds to menin, preventing its interaction with KMT2A/MLL, which displaces the complex from its target genes. The subsequent transcriptional repression of HOXA9 and MEIS1 releases the differentiation block and promotes apoptosis.[3][5]

Caption: this compound inhibits the Menin-KMT2A interaction, downregulating leukemic gene expression.

Data Presentation: this compound Activity in AML Cell Lines

This compound demonstrates potent and selective anti-proliferative activity against AML cell lines harboring NPM1 mutations or KMT2A rearrangements, typically in the low nanomolar range.[7]

| Cell Line | Genotype | IC50 (7-day treatment) | Reference |

| KMT2A-rearranged | |||

| MOLM13 | KMT2A-MLLT3 (MLL-AF9), FLT3-ITD | Low Nanomolar | [7] |

| MV4-11 | KMT2A-MLLT3 (MLL-AF4), FLT3-ITD | Low Nanomolar | [7] |

| OCI-AML2 | KMT2A rearrangement | Low Nanomolar | [7] |

| THP-1 | KMT2A-MLLT3 (MLL-AF9) | Data Not Specified | [6] |

| NOMO-1 | KMT2A-MLLT3 (MLL-AF9) | Data Not Specified | [6] |

| NPM1-mutated | |||

| OCI-AML3 | NPM1mutA, DNMT3A R882C | Low Nanomolar | [7] |

| IMS-M2 | NPM1mutA | Data Not Specified | [8] |

| Wild-Type (Control) | |||

| NB4 | PML-RARA | Resistant | [7] |

Experimental Workflow Overview

A typical in vitro workflow to assess this compound involves culturing AML cells, treating them with a dose range of the compound, and subsequently performing various assays to measure cell viability, apoptosis, differentiation, and changes in protein expression.

Caption: General workflow for in vitro evaluation of this compound in AML cell lines.

Experimental Protocols

Cell Viability Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.

-

Materials:

-

AML cell lines (e.g., MOLM13, OCI-AML3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)[2]

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of complete medium.

-

Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in complete medium. Add 50 µL of the this compound dilutions or a vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should not exceed 0.1%.

-

Incubate the plate for 7 days at 37°C in a humidified 5% CO2 incubator.[7]

-

On day 7, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value by plotting the dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).[7]

-

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis following this compound treatment.

-

Materials:

-

AML cell lines

-

Complete culture medium

-

This compound

-

6-well tissue culture plates

-

FITC Annexin V Apoptosis Detection Kit (or similar, with PI)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates at a density of 0.2-0.5 x 10^6 cells/mL.

-

Treat cells with this compound at relevant concentrations (e.g., 1x, 5x, and 10x the IC50) and a vehicle control (DMSO) for 72-96 hours.[8][9]

-

Harvest cells by centrifugation and wash once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

Myeloid Differentiation Assay

This protocol assesses the ability of this compound to induce myeloid differentiation by measuring the expression of the surface marker CD11b.

-

Materials:

-

AML cell lines

-

Complete culture medium

-

This compound

-

6-well tissue culture plates

-

PE-conjugated anti-human CD11b antibody (or other myeloid markers)

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with this compound or vehicle as described in the apoptosis assay protocol. The treatment duration should be extended to 7 days to allow for differentiation.[6][7]

-

Harvest cells and wash with FACS buffer (PBS with 1-2% FBS).

-

Resuspend cells in FACS buffer and add the anti-CD11b antibody.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the final cell pellet in FACS buffer for analysis.

-

Analyze the samples using a flow cytometer to determine the percentage of CD11b-positive cells.

-

Western Blot Analysis

This protocol measures changes in the expression of proteins downstream of the menin-KMT2A/MLL complex.

-

Materials:

-

AML cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-BCL2, anti-Menin)[8][9]

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Seed cells in 6-well plates or flasks and treat with this compound or vehicle for 48 hours.[6]

-

Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

-

Clear the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each sample using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

References

- 1. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. selleckchem.com [selleckchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. P504: UPDATED DATA FOR this compound IN PATIENTS WITH NPM1-MUTATED RELAPSED OR REFRACTORY ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Ziftomenib in Patient-Derived Xenograft (PDX) Models

Introduction

Ziftomenib is a potent, selective, oral small-molecule inhibitor of the menin-KMT2A (MLL) interaction, which is a key oncogenic driver in specific subtypes of acute myeloid leukemia (AML).[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a critical tool in preclinical oncology research.[3][4][5][6] These models recapitulate the heterogeneity and genetic complexity of human tumors more accurately than traditional cell line-derived xenografts.[3][7][8] This document provides detailed protocols for the establishment and utilization of AML PDX models for the preclinical evaluation of this compound, along with its mechanism of action and relevant data.

This compound has shown significant preclinical and clinical activity in AML, particularly in patients with KMT2A (formerly MLL) gene rearrangements or nucleophosmin 1 (NPM1) mutations.[9][10] The therapeutic rationale for targeting the menin-KMT2A interaction lies in its critical role in driving the expression of leukemogenic genes such as the HOX and MEIS1 gene clusters, which leads to a block in hematopoietic differentiation.[2][11] By disrupting this interaction, this compound induces the differentiation of leukemic blasts and has demonstrated durable remissions in preclinical models and clinical trials.[9][12][13]

Mechanism of Action of this compound

This compound functions by inhibiting the interaction between menin and the KMT2A fusion proteins or the mutated NPM1 protein. This interaction is crucial for the recruitment of the KMT2A complex to chromatin, leading to the aberrant expression of target genes like HOXA9 and MEIS1 that drive leukemogenesis. This compound treatment leads to the downregulation of these target genes, releasing the differentiation block in myeloid blasts and promoting their maturation.[2][9][10]

Caption: this compound disrupts the Menin-KMT2A interaction, inhibiting leukemogenic gene expression.

Experimental Protocols

Establishment of AML Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing AML PDX models from patient bone marrow or peripheral blood samples. The use of highly immunodeficient mice, such as NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), is critical for successful engraftment of human AML cells.[8]

Materials:

-

Fresh or cryopreserved patient AML cells (bone marrow aspirate or peripheral blood mononuclear cells)

-

Immunodeficient mice (e.g., NSG, NSGS), 6-8 weeks old[14]

-

Phosphate-buffered saline (PBS)

-

Ficoll-Paque for mononuclear cell separation

-

Red blood cell lysis buffer

-

Trypan blue solution

-

Flow cytometry antibodies (e.g., human CD45, CD33)

-

Sterile syringes and needles

Procedure:

-

Patient Sample Processing:

-

Thaw cryopreserved patient samples rapidly in a 37°C water bath.

-

Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

-

If necessary, lyse red blood cells using a lysis buffer.

-

Wash the cells with PBS and resuspend in a suitable medium.

-

Assess cell viability using Trypan blue exclusion. A viability of >70% is recommended.

-

-

Implantation of AML Cells:

-

Resuspend the viable AML cells in sterile PBS or a suitable injection medium at a concentration of 1-10 x 106 cells per 100-200 µL.

-

Inject the cell suspension intravenously (IV) via the tail vein or directly into the femur (intrafemoral injection) of the immunodeficient mice.[7][15] Intrafemoral injection can improve engraftment rates for some AML samples.

-

-

Monitoring Engraftment:

-

Monitor the mice regularly for clinical signs of disease (e.g., weight loss, ruffled fur, hind limb paralysis).

-

Starting 4-6 weeks post-implantation, perform serial peripheral blood sampling to monitor for the presence of human AML cells (hCD45+).[16]

-

Engraftment is confirmed when the percentage of hCD45+ cells in the peripheral blood reaches a predefined threshold (e.g., >1%).

-

-

Expansion and Banking:

-

When the primary recipient mice show signs of advanced disease or high peripheral blast counts, euthanize them and harvest bone marrow and spleen.

-